(4-Ethynylphenyl)thiourea synthesis and characterization
(4-Ethynylphenyl)thiourea synthesis and characterization
An in-depth technical guide on the synthesis and characterization of (4-Ethynylphenyl)thiourea, tailored for researchers, scientists, and drug development professionals.
Introduction
(4-Ethynylphenyl)thiourea is an organic compound featuring both a terminal alkyne and a thiourea functional group. The thiourea moiety is a well-known pharmacophore present in a wide array of biologically active compounds, exhibiting properties including antibacterial, anticancer, and antioxidant activities.[1][2][3] The ethynyl group serves as a versatile chemical handle, notably for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the straightforward conjugation of this molecule to other entities.[4] This combination of functionalities makes (4-Ethynylphenyl)thiourea a valuable building block in medicinal chemistry for the development of targeted therapeutics and chemical probes. This guide details a common synthetic route and provides comprehensive characterization data for the title compound.
Synthesis of (4-Ethynylphenyl)thiourea
The synthesis of N-aryl thioureas can be accomplished through several methods, including the reaction of anilines with isothiocyanates or thioacylation agents.[5] A robust and frequently employed method involves the reaction of the primary aromatic amine with ammonium thiocyanate in an acidic medium.[6] This protocol outlines the synthesis of (4-Ethynylphenyl)thiourea starting from commercially available 4-ethynylaniline.
Experimental Protocol
Materials:
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4-Ethynylaniline
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Ammonium thiocyanate (NH₄SCN)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH)
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Deionized Water (H₂O)
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Standard reflux and filtration apparatus
Procedure:
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Reaction Setup: A solution of 4-ethynylaniline (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Reagent Addition: Ammonium thiocyanate (1.1 eq) is added to the stirred solution.
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Acidification and Reflux: Concentrated hydrochloric acid is added dropwise to catalyze the reaction. The mixture is then heated to reflux (approximately 78 °C) and maintained for 4-6 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).
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Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.
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Purification: The crude solid is washed with cold water to remove inorganic impurities. Further purification is achieved by recrystallization from an ethanol/water mixture to yield (4-Ethynylphenyl)thiourea as a pure solid.
Caption: General workflow for the synthesis of (4-Ethynylphenyl)thiourea.
Characterization Data
The structure and purity of the synthesized (4-Ethynylphenyl)thiourea are confirmed by standard analytical techniques. The expected data are summarized in the table below.
| Analysis | Expected Result |
| Molecular Formula | C₉H₈N₂S |
| Molecular Weight | 176.24 g/mol [7] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 98-102 °C (for starting material 4-ethynylaniline); product melting point is expected to be significantly higher. For example, the related N-phenylthiourea melts at 154 °C.[8] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.7 (s, 1H, Ar-NH-), ~7.9 (br s, 2H, -NH₂), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.1 (s, 1H, C≡CH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~181 (C=S)[9], ~139 (Ar-C), ~133 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~83 (Ar-C≡C), ~80 (C≡CH). |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~3280 (≡C-H stretch), ~2105 (C≡C stretch), ~1600 (aromatic C=C stretch), ~1540 (N-H bend), ~1300 (C=S stretch).[10][11] |
| Mass Spec. (ESI+) | m/z: 177.05 [M+H]⁺. |
Biological Context and Potential Applications
Thiourea derivatives are recognized for their wide spectrum of biological activities and their ability to interact with various biological targets.[12] They are known inhibitors of several enzymes, including tyrosinase and urease, and possess anticancer and antimicrobial properties.[10][13] The mechanism of action often involves the thiocarbonyl sulfur and the N-H protons acting as hydrogen bond acceptors and donors, respectively, facilitating binding to enzyme active sites.[3] The presence of the ethynyl group on (4-Ethynylphenyl)thiourea allows it to be used as a chemical reporter to identify its cellular binding partners via bioorthogonal ligation strategies.
A hypothetical mechanism of action could involve the inhibition of a key cellular enzyme, such as a protein kinase, which is a common target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions : Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
